REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].[H-].[Na+].[OH:8][C:9]1[C:26]([OH:27])=[CH:25][C:24]2[C:23]3[C:18](=[CH:19][C:20]([OH:29])=[C:21]([OH:28])[CH:22]=3)[C:17]3[C:12](=[CH:13][C:14]([OH:31])=[C:15]([OH:30])[CH:16]=3)[C:11]=2[CH:10]=1.C1(C)C=CC(S(OO[CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])(=O)=O)=CC=1>C(Cl)(Cl)Cl.O>[O:8]([C:9]1[C:26]([O:27][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])=[CH:25][C:24]2[C:23]3[C:18](=[CH:19][C:20]([O:29][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])=[C:21]([O:28][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])[CH:22]=3)[C:17]3[C:12](=[CH:13][C:14]([O:31][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:4][CH3:3])=[C:15]([O:30][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])[CH:16]=3)[C:11]=2[CH:10]=1)[CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49] |f:1.2|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
|
Name
|
1,4,7-trioxaoctyl p-toluenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OOCCOCCOC)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
on a water bath, and after 1 hour of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
of stirring at 80° C
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
followed by extraction two times with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
followed by distilling-off the solvent and purification three times by silica gel column chromatography (eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O(CCOCCOC)C1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OCCOCCOC)OCCOCCOC)OCCOCCOC)OCCOCCOC)OCCOCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |